molecular formula C13H12FNO2S B1407748 Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate CAS No. 1263215-44-6

Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B1407748
CAS No.: 1263215-44-6
M. Wt: 265.31 g/mol
InChI Key: SDTZJSDTBOTTET-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

    Esterification: The carboxylate ester group is introduced through esterification reactions, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate
  • Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
  • Ethyl 2-[(4-hydroxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Uniqueness

Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of selective inhibitors or activators of biological targets.

Properties

IUPAC Name

ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-2-17-13(16)12-11(15)9(7-18-12)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTZJSDTBOTTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
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Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
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Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
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Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
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Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate
Reactant of Route 6
Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate

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